molecular formula C16H18BrN7O2S2 B10935771 N-[(E)-(4-bromo-5-ethylthiophen-2-yl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine

N-[(E)-(4-bromo-5-ethylthiophen-2-yl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B10935771
M. Wt: 484.4 g/mol
InChI Key: KVRNYQVNPFDZQT-CNHKJKLMSA-N
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Description

N-[(E)-1-(4-BROMO-5-ETHYL-2-THIENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE is a complex organic compound that features multiple functional groups, including a brominated thiophene, a nitro-substituted pyrazole, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-BROMO-5-ETHYL-2-THIENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves multi-step organic synthesis. The process may start with the bromination of thiophene, followed by the introduction of the ethyl group. Subsequent steps involve the formation of the pyrazole and triazole rings, and finally, the coupling of these fragments under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The brominated thiophene can be subjected to nucleophilic substitution reactions.

    Substitution: The triazole ring can participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine, while substitution reactions on the triazole ring could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart specific characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-BROMO-5-ETHYL-2-THIENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other multi-functional organic molecules with thiophene, pyrazole, and triazole rings. Examples include:

  • N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE
  • N-[(E)-1-(5-ETHYL-2-THIENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE

Uniqueness

The uniqueness of N-[(E)-1-(4-BROMO-5-ETHYL-2-THIENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE lies in its specific combination of functional groups, which may impart unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H18BrN7O2S2

Molecular Weight

484.4 g/mol

IUPAC Name

(E)-1-(4-bromo-5-ethylthiophen-2-yl)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C16H18BrN7O2S2/c1-5-14-13(17)6-12(28-14)7-18-23-11(4)19-20-16(23)27-8-22-10(3)15(24(25)26)9(2)21-22/h6-7H,5,8H2,1-4H3/b18-7+

InChI Key

KVRNYQVNPFDZQT-CNHKJKLMSA-N

Isomeric SMILES

CCC1=C(C=C(S1)/C=N/N2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C)Br

Canonical SMILES

CCC1=C(C=C(S1)C=NN2C(=NN=C2SCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C)Br

Origin of Product

United States

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